Disperseyellow39
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Yellow 39, also known as 2-[(4-(Dimethylamino)phenyl)methylene]-1,2-dihydro-3H-indol-3-one, is an organic dye widely used in the textile industry. It is a yellow powder that is insoluble in water but soluble in organic solvents. This compound is known for its excellent light resistance, washing resistance, and solvent resistance, making it suitable for dyeing synthetic fibers such as polyester, nylon, and acrylic .
Mechanism of Action
Target of Action
Disperse Yellow 39, with the molecular formula C17H16N2O , is a type of disperse dye. Disperse dyes were originally developed for the dyeing of cellulose acetate and can also be used to dye nylon, triacetate, polyester, and acrylic fibers . The primary targets of Disperse Yellow 39 are these types of fibers.
Mode of Action
The general structure of disperse dyes, including Disperse Yellow 39, is small, planar, and non-ionic, with attached polar functional groups . This shape makes it easier for the dye to slide between the tightly packed polymer chains of the fibers. The polar groups improve both the water solubility and the dipolar bonding between the dye and the polymer, affecting the color of the dye .
Pharmacokinetics
It’s known that disperse dyes are substantially water-insoluble . They are finely ground in the presence of a dispersing agent, then sold as a paste or spray, dried, and sold as a powder . This suggests that the bioavailability of Disperse Yellow 39 may be influenced by its formulation and the method of its application.
Result of Action
The primary result of the action of Disperse Yellow 39 is the coloration of fibers. The dye’s small size and planar structure allow it to slide between the tightly packed polymer chains of the fibers. The attached polar functional groups improve the water solubility of the dye and enhance the dipolar bonding between the dye and the polymer, resulting in the coloration of the fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Yellow 39 is typically synthesized through a series of chemical reactions involving the condensation of 4-(Dimethylamino)benzaldehyde with indole-3-one. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods: In industrial settings, Disperse Yellow 39 is produced by finely grinding the dye in the presence of a dispersing agent. The resulting paste is then dried and sold as a powder. This method ensures uniform particle size and enhances the dye’s stability and dyeing rate under alkaline conditions .
Chemical Reactions Analysis
Types of Reactions: Disperse Yellow 39 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dye’s color properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinonoid structures, while reduction can produce leuco forms of the dye .
Scientific Research Applications
Disperse Yellow 39 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The dye is employed in various staining techniques to visualize biological samples.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Comparison with Similar Compounds
- Disperse Yellow 3
- Disperse Yellow 5
- Disperse Yellow 54
Comparison: Disperse Yellow 39 is unique due to its superior light and washing resistance compared to other similar compounds. While Disperse Yellow 3 and Disperse Yellow 5 also offer good dyeing properties, they may not match the overall performance of Disperse Yellow 39 in terms of stability and resistance to environmental factors .
Disperse Yellow 39 stands out as a versatile and reliable dye with extensive applications in various fields, making it a valuable compound in both industrial and research settings.
Properties
CAS No. |
12236-29-2 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3/b16-11+ |
InChI Key |
QHKZIUJTLUGSEX-LFIBNONCSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.